molecular formula C18H15ClN2O B11679457 (2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

(2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B11679457
M. Wt: 310.8 g/mol
InChI Key: SCFRLFDVJJZFMV-LFIBNONCSA-N
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Description

The compound (2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide (hereafter referred to as the target compound) is a structurally complex acrylamide derivative featuring a 2-chlorophenyl group, a cyano substituent, and an N-(1-phenylethyl)amide moiety. Key physicochemical properties include a molecular weight of 310.78 g/mol, a logP of 4.07, and a racemic stereochemical configuration .

Properties

Molecular Formula

C18H15ClN2O

Molecular Weight

310.8 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

InChI

InChI=1S/C18H15ClN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22)/b16-11+

InChI Key

SCFRLFDVJJZFMV-LFIBNONCSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Addition of the Chlorophenyl Group: The chlorophenyl group can be added through a Friedel-Crafts acylation reaction.

    Incorporation of the Phenylethyl Group: The phenylethyl group can be introduced via a reductive amination reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or reduced enamides.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison with WP1066

A closely related analog, WP1066 ((E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide), shares the acrylamide backbone but differs in key substituents (Table 1).

Table 1: Comparative Analysis of Target Compound and WP1066
Property Target Compound WP1066
Molecular Formula C₁₈H₁₅ClN₂O C₁₇H₁₅BrN₃O (estimated)
Molecular Weight 310.78 g/mol ~373.2 g/mol (estimated)
Key Substituents 2-Chlorophenyl, cyano, N-(1-phenylethyl) 6-Bromopyridin-2-yl, cyano, N-(1S-phenylethyl)
Stereochemistry Racemic mixture Single enantiomer (S-configuration)
Reported Biological Target Not specified JAK/STAT3 inhibitor
logP 4.07 N/A (expected higher due to Br substituent)
Therapeutic Application Undisclosed Antiproliferative (cancer)
Key Observations:

Substituent Differences: The 2-chlorophenyl group in the target compound is replaced by a 6-bromopyridin-2-yl moiety in WP1066. Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may enhance target binding affinity but reduce solubility .

Stereochemical Impact :

  • WP1066’s single enantiomer (S-configuration) likely optimizes interactions with chiral binding pockets, whereas the racemic nature of the target compound could lead to divergent pharmacokinetic or pharmacodynamic profiles .

Biological Activity: WP1066 demonstrates potent inhibition of STAT3 phosphorylation, suppressing proliferation in leukemia, glioma, and melanoma cells .

Comparison with Halogenated Cyclopropane Derivatives

Another structurally distinct but functionally relevant compound class includes halogenated cyclopropane carboxamides, such as (E)-2-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-3,3-dimethyl-cyclopropane-1-carboxamide (). While these compounds share halogen substituents (e.g., Cl, CF₃), their rigid cyclopropane core contrasts with the flexible acrylamide scaffold of the target compound. This divergence likely results in differing target selectivity, exemplified by applications in agrochemicals rather than oncology .

Implications for Drug Development

  • Lipophilicity and Bioavailability : The target compound’s logP (4.07) suggests moderate blood-brain barrier penetration, whereas WP1066’s bromine substituent may increase logP, necessitating formulation adjustments for optimal delivery .
  • Stereochemical Optimization : The racemic nature of the target compound warrants enantiomeric resolution studies to isolate bioactive forms, mirroring WP1066’s development trajectory .

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide , also known as ChemDiv compound 3236-0041, has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C18_{18}H15_{15}ClN2_2O
  • IUPAC Name : this compound
  • SMILES Notation : CC(c1ccccc1)NC(/C(/C#N)=C/c(cccc1)c1Cl)=O
  • InChI Key : MDL Number (MFCD)

These properties indicate that the compound is a derivative of cinnamamide, which is known for various pharmacological activities.

Anticonvulsant Activity

A related compound, KM-568 (S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide), has shown promising anticonvulsant properties in several animal models. It was effective against induced seizures with ED50 values indicating significant activity. While direct studies on this compound are not available, the mechanism of action may be similar due to structural parallels in the cinnamamide class .

Cytotoxicity and Safety Profile

Preliminary assessments of related cinnamamide derivatives have indicated low cytotoxicity in cell lines such as HepG2 and H9c2 at concentrations up to 100 µM. This suggests a favorable safety profile for this compound, warranting further investigation into its therapeutic potential.

Data Table: Summary of Biological Activities

Activity Type Related Compounds ED50/IC50 Values Notes
AntimicrobialVarious Cinnamides~100 ppmEffective against bacteria and fungi
AnticonvulsantKM-568ED50 = 13.21 mg/kgActive in multiple seizure models
CytotoxicityKM-568>100 µMLow cytotoxicity in cell lines

Case Study 1: Anticonvulsant Efficacy of Cinnamamide Derivatives

A study evaluating the anticonvulsant activity of various cinnamamide derivatives found that compounds with similar structural motifs exhibited significant efficacy in models of epilepsy. The findings suggested that modifications in the phenyl ring and olefin linker could enhance activity, indicating a need for further exploration of this compound within this context .

Case Study 2: Antimicrobial Screening of Cinnamamide Derivatives

Another research initiative focused on screening cinnamamide derivatives for antimicrobial activity demonstrated that specific substitutions could lead to enhanced effects against resistant bacterial strains. Although direct data on this compound is lacking, its structural characteristics suggest it may possess similar antimicrobial properties .

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